3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperidine, and pyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 5-chlorothiophene-2-carbonyl chloride, which is then reacted with piperidine to form the piperidinyl intermediate. This intermediate is subsequently coupled with pyrazine-2-carbonitrile under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dichlorothiophene-3-carboxylic acid share the thiophene ring structure and exhibit similar chemical properties.
Piperidine Derivatives: Molecules such as piperidine-3-carboxylic acid have structural similarities and can undergo comparable chemical reactions.
Pyrazine Derivatives: Compounds like pyrazine-2-carboxylic acid share the pyrazine ring and have related applications in chemistry and biology.
Uniqueness
3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of three distinct heterocyclic structures, which confer a diverse range of chemical reactivity and potential applications. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Biological Activity
3-((1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, also known by its CAS number 2034478-76-5, is a complex organic compound that integrates multiple heterocyclic structures. Its unique chemical composition positions it as a candidate for various biological applications, particularly in drug discovery and development. This article explores the biological activity of this compound, encompassing its mechanism of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyrazine and thiophene moiety, which contributes to its biological activity. The molecular formula is C15H13ClN4O2S, with a molecular weight of 344.8 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact pathways are still under investigation, but preliminary studies suggest interactions with neurotransmitter systems and potential anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating the antimicrobial efficacy of related pyrazine derivatives, compounds demonstrated strong activity against a range of bacteria and fungi, suggesting that this compound may possess similar properties.
Antioxidant Activity
Antioxidant assays have shown that derivatives containing thiophene and pyrazine rings can scavenge free radicals effectively. This property is critical for reducing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Case Studies
Study | Findings |
---|---|
Umesha et al. (2009) | Investigated the antioxidant and antimicrobial activity of related pyrazole compounds; found significant radical scavenging properties. |
Wang et al. (2008) | Explored the inhibition of GABA aminotransferase by similar compounds; suggested potential neurological applications. |
These studies highlight the relevance of heterocyclic compounds in pharmacology and their potential therapeutic applications.
Synthesis and Industrial Applications
The synthesis of this compound involves multi-step reactions starting from 5-chlorothiophene derivatives. Industrially, optimizing these synthetic routes can lead to higher yields and lower costs, making it feasible for large-scale production.
Properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-13-4-3-12(23-13)15(21)20-7-1-2-10(9-20)22-14-11(8-17)18-5-6-19-14/h3-6,10H,1-2,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNBKZFURPGLKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)OC3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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